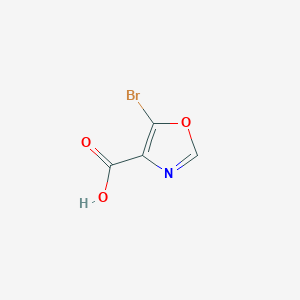

5-Bromooxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUQVEWQTATBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721401 | |

| Record name | 5-Bromo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240611-09-9 | |

| Record name | 5-Bromo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis Pathway Overview

The proposed synthesis of 5-bromooxazole-4-carboxylic acid is a five-step process organized into three main parts, starting from readily available starting materials. The overall strategy is depicted in the workflow diagram below.

Physicochemical Properties of 5-Bromooxazole-4-carboxylic Acid: A Technical Guide

Introduction

5-Bromooxazole-4-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of oxazole, it belongs to a class of compounds known for a wide range of biological activities. The presence of a bromine atom and a carboxylic acid group suggests its utility as a versatile building block in organic synthesis, allowing for further functionalization and the creation of more complex molecules. Understanding its physicochemical properties is crucial for its application in drug design, synthesis, and formulation.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered oxazole ring, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 4-position.

Molecular Formula: C₄H₂BrNO₃

Molecular Weight: 191.97 g/mol

Comparative Physicochemical Data

Due to the limited availability of direct experimental data for this compound, the following table summarizes key physicochemical parameters of structurally similar compounds to provide estimated values and context.

| Property | This compound (Predicted/Analogous) | 4-bromo-1,3-oxazole-5-carboxylic acid[1] | 3-bromoisoxazole-5-carboxylic acid[2] | 5-bromothiazole-4-carboxylic acid[3] | 5-methylisoxazole-4-carboxylic acid[4][5] |

| Molecular Formula | C₄H₂BrNO₃ | C₄H₂BrNO₃ | C₄H₂BrNO₃ | C₄H₂BrNO₂S | C₅H₅NO₃ |

| Molecular Weight ( g/mol ) | 191.97 | 191.97 | 191.97 | 208.03 | 127.10 |

| Melting Point (°C) | Not available | Not available | Not available | Not available | 144-148 |

| Boiling Point (°C) | Predicted: ~300-400 | Not available | Not available | 367.7 ± 27.0 (Predicted) | 308.3 ± 22.0 (Predicted) |

| logP (Predicted) | Not available | Not available | 1.3 | 1.8 | 0.3 |

| pKa (Predicted) | Not available | Not available | Not available | Not available | 2.85 ± 0.25 |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic carboxylic acid like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6][7] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.[8]

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.[8]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The thermometer and capillary tube assembly is placed in the heating block or oil bath of the melting point apparatus.[6][8]

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Boiling Point Determination (for derivatives)

While the carboxylic acid itself will likely decompose at its boiling point, derivatives such as its esters may have a determinable boiling point.

Apparatus:

-

Thiele tube or other micro boiling point apparatus[9]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)[10]

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.[9]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9][11]

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[9]

Solubility Determination

The solubility of this compound in various solvents provides insight into its polarity.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[12]

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.[13]

-

The mixture is then allowed to stand, and the solubility is observed. The compound is considered soluble if no solid particles are visible.

-

This procedure is repeated for each solvent. For acidic compounds like carboxylic acids, solubility in a basic solution (e.g., 5% NaOH) is expected due to salt formation.[14]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[15]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water (or a suitable co-solvent if sparingly soluble in water).[16]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized strong base is added in small, known increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.[16]

-

This process is continued until the pH has passed the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined as the pH at the half-equivalence point.

Visualizations

Synthetic Pathway

A plausible synthetic route to a substituted oxazole carboxylic acid can be derived from established organic chemistry reactions. One common method involves the reaction of a carboxylic acid with an isocyanoacetate.[17]

Caption: A generalized synthetic pathway for substituted oxazoles.

Experimental Workflow for Characterization

The characterization of a newly synthesized compound like this compound follows a logical workflow to confirm its structure and purity.

Caption: Workflow for the characterization of a novel organic compound.

References

- 1. chembk.com [chembk.com]

- 2. 3-Bromoisoxazole-5-carboxylic acid | C4H2BrNO3 | CID 327716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. uomosul.edu.iq [uomosul.edu.iq]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. quora.com [quora.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. pubs.acs.org [pubs.acs.org]

5-Bromooxazole-4-carboxylic acid CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromooxazole-4-carboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, direct experimental data for this specific molecule is limited. Therefore, this document compiles information on its identification, physicochemical properties, a proposed synthesis protocol, and potential biological significance based on data from closely related analogues and established synthetic methodologies. The content is structured to serve as a valuable resource for researchers investigating novel oxazole derivatives for therapeutic applications.

Compound Identification

As of the latest literature review, a specific CAS number for this compound has not been officially assigned. For reference, the regioisomer, 4-Bromooxazole-5-carboxylic acid , is registered under CAS Number 1934983-15-9 . The identification details for the target compound are provided below, with some properties predicted based on computational models and data from analogous compounds.

| Identifier | Value | Source |

| Compound Name | This compound | IUPAC Nomenclature |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₄H₂BrNO₃ | Calculated |

| Molecular Weight | 191.97 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=O)O)C(=O)N=C1Br | Predicted |

| InChI Key | Predicted | Predicted |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key predicted and extrapolated data.

| Property | Predicted Value | Notes |

| Melting Point | >200 °C (with decomposition) | Based on similar heterocyclic carboxylic acids. |

| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | Typical for small polar organic acids. |

| pKa | 2.5 - 3.5 | Estimated based on the electron-withdrawing effects of the oxazole ring and bromine atom. |

| LogP | 1.0 - 1.5 | Predicted, indicating moderate lipophilicity. |

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the synthesis of substituted oxazoles and their subsequent halogenation, a plausible two-step synthetic route is proposed. This involves the formation of an oxazole-4-carboxylic acid precursor, followed by regioselective bromination at the C5 position.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Oxazole-4-carboxylate

This step is based on the condensation reaction between an isocyanoacetate and a glyoxalate derivative.

-

To a solution of ethyl isocyanoacetate (1.0 eq) and ethyl glyoxalate (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl oxazole-4-carboxylate.

Step 2: Hydrolysis to Oxazole-4-carboxylic acid

-

Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield oxazole-4-carboxylic acid.

Step 3: Bromination to this compound

This protocol is adapted from procedures for the bromination of electron-rich heterocyclic systems.

-

Dissolve oxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M).

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Identification (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is essential for its characterization.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-12.0 (br s, 1H, COOH), 8.5-8.3 (s, 1H, oxazole C2-H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-160 (C=O), 150-145 (oxazole C2), 140-135 (oxazole C4), 110-105 (oxazole C5-Br). |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1720-1690 (C=O stretch), 1600-1550 (C=N stretch), 1100-1000 (C-O stretch). |

| Mass Spectrometry (ESI-) | m/z 190, 192 [M-H]⁻ (in a 1:1 ratio due to bromine isotopes). |

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied, the oxazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Potential Signaling Pathways of Interest

Based on the activities of structurally related oxazole derivatives, this compound could potentially modulate the following signaling pathways:

-

STAT3 Signaling Pathway: Some oxazole-containing compounds have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.

-

AMPK Signaling Pathway: Certain oxazole derivatives have been investigated as hypoglycemic agents that may exert their effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.

-

Tubulin Polymerization: The oxazole moiety is present in some compounds that act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Potential signaling pathways modulated by oxazole derivatives.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its identity, predicted properties, and a viable synthetic strategy. The potential for this molecule to interact with key biological pathways, as suggested by the activities of related oxazole compounds, warrants further investigation by researchers in drug discovery and medicinal chemistry. The information presented herein is intended to facilitate and inspire future research into this and similar novel heterocyclic compounds.

The Emergence of a Versatile Heterocycle: A Technical Guide to 5-Bromooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromooxazole-4-carboxylic acid, a halogenated heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the oxazole core and the strategically placed bromine atom and carboxylic acid group, offer multiple avenues for synthetic modification and diverse chemical interactions. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction: A Historical Perspective

The definitive discovery and initial synthesis of this compound are not prominently documented in a single seminal publication. Its emergence is more likely the result of incremental advancements in the broader field of oxazole chemistry. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, has been a subject of interest for over a century due to its presence in numerous natural products and pharmacologically active compounds.

Early research in the 20th century focused on the fundamental synthesis and reactivity of the oxazole core. The development of methods for the synthesis of oxazole-4-carboxylic acid esters provided the foundational chemistry necessary for the eventual preparation of their halogenated derivatives. The introduction of a bromine atom at the 5-position of the oxazole ring significantly enhances the synthetic utility of the molecule, providing a reactive handle for cross-coupling reactions and other functionalizations. While a precise timeline for the "discovery" of this specific molecule is elusive, its utility is recognized in contemporary synthetic and medicinal chemistry.

Synthetic Protocols

The synthesis of this compound can be logically approached through a two-step process: the formation of a substituted ethyl oxazole-4-carboxylate followed by the hydrolysis of the ester to the desired carboxylic acid. A key precursor, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been synthesized and characterized, offering a reliable pathway.

Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

This procedure is based on the reported synthesis of a closely related derivative and adapted for clarity and reproducibility.[1][2]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

-

To a solution of ethyl isocyanoacetate and 4-methoxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a strong base (e.g., 1,8-Diazabicycloundec-7-ene, DBU).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

-

-

Step 2: Bromination of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

-

Dissolve the product from Step 1 in a suitable solvent (e.g., chloroform or carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the solution.

-

Initiate the reaction with a radical initiator (e.g., a catalytic amount of benzoyl peroxide or AIBN) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

-

Quantitative Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate: [2]

| Property | Value |

| Yield | 85% |

| Melting Point | 126-128 °C |

Hydrolysis to this compound

Experimental Protocol:

-

Ester Hydrolysis.

-

Dissolve ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Spectroscopic and Physicochemical Properties

The following table summarizes the key spectroscopic data for the precursor ester and the expected characteristic data for the final carboxylic acid.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | δ 1.4 (t, 3H), 4.4 (q, 2H), 3.9 (s, 3H), 6.9-7.9 (m, 4H, Ar-H)[2] | Aromatic and oxazole carbons in the expected regions.[1] | Characteristic ester C=O stretch (~1720), C-O stretch, aromatic C-H and C=C stretches.[1] | M+ peak corresponding to C13H12BrNO4[1] |

| This compound (Expected) | Disappearance of ethyl signals (1.4 and 4.4 ppm), broad singlet for carboxylic acid proton (>10 ppm). | Carboxylic acid carbonyl carbon (~165-185 ppm).[3] | Broad O-H stretch (2500-3300), carboxylic acid C=O stretch (~1700-1725).[3][4] | M+ peak corresponding to C4H2BrNO3. |

Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The carboxylic acid moiety provides a key site for forming ionic interactions with biological targets or for derivatization into amides, esters, and other functional groups to modulate pharmacokinetic properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. This synthetic flexibility enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating the utility of this compound in a drug discovery program.

Caption: Synthetic and drug discovery workflow utilizing this compound.

Conclusion

While the precise historical genesis of this compound remains to be fully elucidated, its contemporary importance as a versatile synthetic intermediate is clear. The reliable synthetic routes to its ester precursor, coupled with straightforward hydrolysis, provide ready access to this valuable compound. The strategic placement of the bromine atom and the carboxylic acid functionality on the stable oxazole core makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides the necessary technical information for researchers to leverage the potential of this compound in their ongoing and future drug discovery endeavors.

References

An In-depth Technical Guide to 5-Bromooxazole-4-carboxylic acid: Molecular Structure, Bonding, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromooxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogues and computational predictions to elucidate its molecular structure, bonding characteristics, and key physicochemical properties. This guide also explores potential synthetic pathways and discusses the significance of the oxazole scaffold in the development of novel therapeutic agents.

Introduction: The Significance of Oxazole Derivatives in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This structural unit is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The unique electronic properties and the ability of the oxazole moiety to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutic agents.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] The introduction of a bromine atom and a carboxylic acid group onto the oxazole ring, as in this compound, is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic profiles, making it a promising building block for targeted drug design.

Molecular Structure and Bonding

Direct crystallographic data for this compound is not currently available in the public domain. However, the molecular geometry and bonding can be reliably inferred from the crystal structures of analogous bromo-substituted heterocyclic carboxylic acids and computational modeling.

The molecule consists of a planar, five-membered oxazole ring substituted with a bromine atom at the C5 position and a carboxylic acid group at the C4 position. The oxazole ring is aromatic, with six π-electrons delocalized across the ring system.[1] The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, impacting its reactivity.

Predicted Bond Lengths and Angles

The following table summarizes the predicted bond lengths and angles for this compound based on data from similar structures and density functional theory (DFT) calculations.

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| O1-C2 | 1.36 | C5-O1-C2 | 105.0 |

| C2-N3 | 1.31 | O1-C2-N3 | 115.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 108.0 |

| C4-C5 | 1.37 | N3-C4-C5 | 109.0 |

| C5-O1 | 1.37 | C4-C5-O1 | 103.0 |

| C5-Br | 1.88 | N3-C4-C6 | 125.0 |

| C4-C6 (to COOH) | 1.48 | C5-C4-C6 | 126.0 |

| C6=O7 (carbonyl) | 1.22 | O7-C6-O8 | 123.0 |

| C6-O8 (hydroxyl) | 1.34 | C4-C6-O8 | 112.0 |

Molecular Visualization

The logical relationship of the atoms within this compound is depicted in the following diagram.

Synthesis and Reactivity

While a specific, optimized protocol for the synthesis of this compound has not been detailed in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted oxazoles.

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the oxazole ring followed by bromination. For instance, a starting material such as ethyl 5-aminooxazole-4-carboxylate could undergo a Sandmeyer-type reaction to introduce the bromine at the 5-position, followed by hydrolysis of the ester to yield the carboxylic acid.

Alternatively, direct bromination of an oxazole-4-carboxylic acid precursor could be explored, although regioselectivity might be a challenge. Electrophilic substitution on the oxazole ring typically occurs at the C5 position when C2 is unsubstituted.[1]

Reactivity

The reactivity of this compound is dictated by the interplay of the oxazole ring, the bromine atom, and the carboxylic acid functionality.

-

Oxazole Ring: The ring can participate in various cycloaddition reactions and can be cleaved under certain conditions.

-

Bromine Atom: The C-Br bond is susceptible to nucleophilic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for further molecular elaboration.

-

Carboxylic Acid: The carboxylic acid group can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, allowing for the attachment of other molecular fragments.

Physicochemical and Spectroscopic Properties

The predicted physicochemical and spectroscopic properties of this compound are summarized below. These are crucial for its identification, characterization, and for predicting its behavior in biological systems.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₂BrNO₃ |

| Molecular Weight | 191.97 g/mol |

| XLogP3 | 1.2 (estimated) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| pKa | 2.5 - 3.5 (estimated for the carboxylic acid) |

| Boiling Point | > 300 °C (decomposes, estimated) |

| Melting Point | 150 - 170 °C (estimated) |

Predicted Spectroscopic Data

In a suitable deuterated solvent (e.g., DMSO-d₆), the 1H NMR spectrum is expected to be simple, showing a singlet for the proton at the C2 position of the oxazole ring and a broad singlet for the carboxylic acid proton.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~ 8.5 - 9.0 ppm | Singlet | H at C2 of oxazole |

| ~ 12.0 - 13.0 ppm | Broad Singlet | -COOH proton |

The 13C NMR spectrum would provide characteristic signals for the carbon atoms of the oxazole ring and the carboxylic acid group.

| Chemical Shift (δ) | Assignment |

| ~ 160 - 165 ppm | -COOH |

| ~ 150 - 155 ppm | C2 of oxazole |

| ~ 140 - 145 ppm | C4 of oxazole |

| ~ 110 - 115 ppm | C5 of oxazole |

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| 1710 - 1680 | Strong | C=O stretch of the carboxylic acid |

| ~ 1580, 1480 | Medium | C=N and C=C stretching of the oxazole ring |

| ~ 1300 | Medium | C-O stretching |

| ~ 1100 | Medium | Ring stretching of the oxazole |

In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, Br, and cleavage of the oxazole ring.[8][9]

Potential Applications in Drug Development

While there is no specific biological data for this compound, its structural features suggest potential applications in drug discovery. The oxazole core is a known pharmacophore, and the bromine atom can serve as a point for further chemical modification to optimize biological activity. The carboxylic acid group can enhance water solubility and provide a key interaction point with biological targets.

Given the diverse activities of oxazole derivatives, this compound could serve as a valuable intermediate in the synthesis of novel compounds with potential anticancer, anti-inflammatory, or antimicrobial properties.[3][10] Further research is warranted to synthesize this compound and evaluate its biological profile.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although direct experimental data is limited, this guide provides a comprehensive overview of its predicted molecular structure, bonding, physicochemical properties, and potential synthetic routes based on the analysis of analogous compounds. The insights presented herein are intended to facilitate future research and development efforts focused on this promising molecule and its derivatives for therapeutic applications. Further experimental validation of the predicted properties is essential to fully unlock the potential of this compound in drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. benthamscience.com [benthamscience.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 5-Bromooxazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromooxazole-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The information is structured to facilitate easy comparison and understanding, with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | > 12 | Singlet, Broad | 1H | -COOH |

| Oxazole Proton | ~8.5 | Singlet | 1H | H-2 |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Quaternary Carbon | ~150 | C-5 |

| Aromatic Carbon | ~140 | C-2 |

| Quaternary Carbon | ~120 | C-4 |

Note: Chemical shifts (δ) are predicted and can vary based on solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.[1][2][3]

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded dimer) |

| ~1710 | Strong | C=O stretch (carbonyl of the carboxylic acid) |

| ~1550 | Medium | C=N stretch (oxazole ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | C-Br stretch |

Note: The broad O-H stretch is characteristic of a carboxylic acid dimer.[2][3][4][5][6] The exact positions of the peaks can be influenced by the physical state of the sample.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 207/209 | [M+H]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| 189/191 | [M-H₂O]⁺ | Loss of water from the molecular ion. |

| 162/164 | [M-COOH]⁺ | Loss of the carboxyl group. |

Note: The presence of bromine results in two peaks of roughly equal intensity separated by 2 m/z units for any fragment containing the bromine atom.[7] The fragmentation pattern can provide valuable structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[8] The sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9] For ¹³C NMR, the central peak of the deuterated solvent can also be used as a reference.[8] Data would be reported with chemical shift, multiplicity (s = singlet, br = broad), and integration for ¹H NMR.

2.2 Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[10] The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[11] The spectrum would be recorded over a range of 4000-400 cm⁻¹. The data is presented in wavenumbers (cm⁻¹) and includes the intensity of the absorption bands (strong, medium, weak, broad).[6]

2.3 Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8][9] The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and confirm the elemental composition.[8]

Visualization of Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential synthetic pathway for this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Caption: A potential synthetic pathway for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. PubChemLite - 2-bromooxazole-5-carboxylic acid (C4H2BrNO3) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromooxazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Bromooxazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The information herein is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to support further research and application.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[1] Understanding the solubility of this compound in various solvents is essential for its application in synthesis and biological screening.

1.1. Predicted Solubility

1.2. Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO, phosphate buffer at various pH levels) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.3. Data Presentation: Anticipated Solubility Data

The following table illustrates how experimentally determined solubility data for this compound should be presented.

| Solvent System | Temperature (°C) | Predicted Solubility (mg/mL) |

| Water | 25 | Low |

| Phosphate Buffer (pH 5.0) | 25 | Moderate |

| Phosphate Buffer (pH 7.4) | 25 | Moderate to High |

| Ethanol | 25 | High |

| Dimethyl Sulfoxide (DMSO) | 25 | High |

| Water | 37 | Low |

| Phosphate Buffer (pH 7.4) | 37 | Moderate to High |

Stability Profile

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] For oxazole derivatives, particularly those with hydroxyl and carboxyl groups, instability towards hydrolysis and decarboxylation has been reported.[5][6]

2.1. Potential Degradation Pathways

Structurally related 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable, undergoing hydrolytic ring-opening and decarboxylation.[5][6] It is plausible that this compound may also be susceptible to similar degradation pathways, especially under hydrolytic conditions (presence of water) and at elevated temperatures.

2.2. Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should be conducted following established guidelines for APIs.[7][8] This involves long-term, accelerated, and stress testing.

Methodology:

-

Long-Term Stability Testing: The API is stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months. Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12 months).[4]

-

Accelerated Stability Testing: The API is stored under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months. Samples are tested at specified time points (e.g., 0, 3, 6 months).[4]

-

Stress Testing: To understand the intrinsic stability of the molecule, stress testing is performed under more extreme conditions.[7] This includes:

-

Acid/Base Hydrolysis: The API is dissolved in acidic and basic solutions (e.g., 0.1N HCl, 0.1N NaOH) and monitored over time.

-

Oxidation: The API is exposed to an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: The API is exposed to light according to ICH Q1B guidelines.

-

Thermal Stress: The API is exposed to high temperatures (e.g., 60°C).

-

2.3. Data Presentation: Anticipated Stability Data

The results of the stability studies should be tabulated to clearly show the change in purity and the formation of degradation products over time.

Long-Term Stability Data (25°C/60% RH)

| Time (Months) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |

| 0 | 99.8 | <0.1 | <0.1 | 0.2 |

| 3 | 99.7 | 0.1 | <0.1 | 0.3 |

| 6 | 99.6 | 0.1 | 0.1 | 0.4 |

| 12 | 99.4 | 0.2 | 0.1 | 0.6 |

Accelerated Stability Data (40°C/75% RH)

| Time (Months) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |

| 0 | 99.8 | <0.1 | <0.1 | 0.2 |

| 3 | 98.5 | 0.5 | 0.2 | 1.5 |

| 6 | 97.2 | 1.2 | 0.5 | 2.8 |

Visualizations

3.1. Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

3.2. Logical Flow of a Comprehensive Stability Study

Caption: Overview of a pharmaceutical stability study.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. fdaghana.gov.gh [fdaghana.gov.gh]

- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

Potential Biological Activities of 5-Bromooxazole-4-carboxylic Acid: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 5-Bromooxazole-4-carboxylic acid is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of this molecule based on the known activities of structurally related compounds. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

Oxazole-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, coupled with a carboxylic acid moiety, provides a scaffold for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the oxazole ring in this compound is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which could in turn influence its biological activity. This guide explores the potential antimicrobial and antitumor activities of this compound by drawing parallels with structurally similar molecules.

Potential Biological Activities

While direct studies on this compound are scarce, the broader class of oxazole, isoxazole, and thiazole derivatives, particularly those bearing a carboxylic acid group, has demonstrated a range of biological activities.

Antimicrobial Activity

Derivatives of imidazole and oxazole have been synthesized and evaluated for their antimicrobial properties. For instance, certain 1,3-oxazole derivatives have shown activity against various bacterial species including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans[1]. The carboxylic acid moiety is a common feature in many antimicrobial agents, and its presence in the target molecule suggests potential for similar activity. The bromine substituent may enhance this activity due to the halogen's known contribution to antimicrobial effects in other classes of compounds.

Anticancer Activity

Numerous heterocyclic compounds containing oxazole, isoxazole, or thiazole rings have been investigated for their antitumor properties. For example, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid bearing azole moieties have exhibited anticancer activity against A549 lung cancer cells[2]. Similarly, various 1,2,4-triazole analogs have demonstrated significant anticancer activity against a panel of human cancer cell lines[3]. The structural resemblance of this compound to these active compounds suggests that it may also possess antiproliferative effects. The mechanism of action for such compounds often involves the inhibition of key enzymes or disruption of cellular signaling pathways crucial for cancer cell growth and survival.

Quantitative Data on Related Compounds

Due to the absence of direct quantitative data for this compound, the following table summarizes the biological activities of structurally related heterocyclic carboxylic acids and their derivatives. This data provides a valuable reference for predicting the potential potency of the target compound.

| Compound Class | Specific Derivative | Biological Activity | Cell Line/Organism | Potency (e.g., IC50, MIC) | Reference |

| 5-Oxopyrrolidine Derivatives | Compound 21 (bearing a 5-nitrothiophene substituent) | Antimicrobial | Multidrug-resistant Staphylococcus aureus | MIC: 1–8 µg/mL | [2] |

| Imidazo[5,1-d][1][2][4][5]tetrazine-8-carboxylates | Compound IVa | Anticancer | Various human solid tumor and leukemia cell lines | Survival rate < 10% at 40 µg/mL | [6] |

| 2-Amino-thiazole-5-carboxylic acid Phenylamides | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | Anticancer | Human K563 leukemia cells | Comparable to dasatinib | [7] |

| Pyrazoles | Chloro substituted hydrazone derivative (21) | Antimicrobial | Acinetobacter baumannii | MIC: 4 µg/mL | [8] |

| Flavone-6,2′-dicarboxylic Acid Copper Complex | {[Cu2(L)2·2NMP}n | Anticancer | A549, MCF-7, K562, B16F10 | IC50: 14.53–32.47 μM | [9] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for evaluating the potential biological activities described above are provided as a reference for future studies.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate hypothetical workflows for the investigation of this compound.

Caption: A hypothetical workflow for the synthesis, biological screening, and mechanism of action studies of this compound.

Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer action for this compound.

Future Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

Synthesis and Characterization: Development of an efficient synthetic route to obtain sufficient quantities of the pure compound for biological evaluation.

-

In Vitro Screening: Comprehensive screening against a broad panel of bacterial and fungal strains, as well as a diverse set of human cancer cell lines.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to identify the molecular target(s) and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the bromine and carboxylic acid positions to optimize potency and selectivity.

By systematically investigating these aspects, the scientific community can unlock the potential of this compound as a lead compound for the development of new antimicrobial or anticancer agents. for the development of new antimicrobial or anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromooxazole | C3H2BrNO | CID 21846775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromooxazole-4-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the oxazole ring offers a powerful tool for modulating the physicochemical properties and biological activities of these molecules. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of 5-bromooxazole-4-carboxylic acid and its derivatives. While direct literature on this specific substitution pattern is limited, this guide consolidates information from closely related analogues to provide a foundational understanding and practical framework for researchers entering this area. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 4-position presents a unique chemical entity with significant potential for further derivatization and exploration in drug discovery. The bromine atom can serve as a handle for cross-coupling reactions, while the carboxylic acid provides a key interaction point for biological targets and a site for amide or ester formation to generate diverse chemical libraries.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is not extensively documented in publicly available literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of substituted oxazoles and related heterocycles. A potential multi-step synthesis is outlined below, starting from readily available starting materials.

Proposed Synthetic Pathway

A logical approach to the target molecule could involve the initial formation of an oxazole-4-carboxylate ester, followed by a regioselective bromination at the 5-position, and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols adapted from the synthesis of analogous compounds.[4][5][6] Researchers should optimize these conditions for the specific substrates.

Protocol 1: Synthesis of Ethyl oxazole-4-carboxylate (Analogue to Thiazole Synthesis)

-

Reaction Setup: To a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add ethyl 2-amino-2-oxoacetate (1 equivalent).

-

Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl oxazole-4-carboxylate.

Protocol 2: Bromination of Ethyl oxazole-4-carboxylate

-

Reaction Setup: Dissolve ethyl oxazole-4-carboxylate (1 equivalent) in a chlorinated solvent like dichloromethane or chloroform.

-

Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, ethyl 5-bromooxazole-4-carboxylate, is purified by column chromatography.

Protocol 3: Hydrolysis to this compound

-

Reaction Setup: Dissolve ethyl 5-bromooxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 12-16 hours.

-

Work-up: After the reaction is complete (monitored by TLC), the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2-3 with 1N HCl.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Biological Activities and Potential Applications

While specific biological data for this compound derivatives are not widely reported, the broader class of substituted oxazole carboxylic acids has shown significant promise in several therapeutic areas.[1][7]

Anticancer Activity

Numerous oxazole derivatives have been investigated as potential anticancer agents.[8][9] For instance, derivatives of 5-sulfonyl-1,3-oxazole-4-carboxylates have been screened against a panel of 60 human cancer cell lines, with some compounds exhibiting potent and broad-spectrum cytotoxic activity.[10][11] Amide derivatives of thiazole-5-carboxylic acid, a close analogue, have also demonstrated significant anticancer activity.[9] It is hypothesized that the this compound scaffold could serve as a valuable starting point for the development of novel tubulin polymerization inhibitors or kinase inhibitors.

Table 1: Anticancer Activity of Analogue Compounds

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 5-Sulfonyl-1,3-oxazole-4-carboxylates | NCI-60 Panel (average) | GI50 | 5.37 | [10][11] |

| Thiophene Carboxamides (CA-4 mimetics) | Hep3B | IC50 | 5.46 | [8] |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amines | SNB-75 (CNS) | PGI | 38.94% at 10 µM | [12] |

| 2-Phenyl-thiazole-5-carboxamides | A-549 (Lung) | % Inhibition | 48% at 5 µg/mL | [9] |

Anti-inflammatory Activity

Substituted oxazole and furan carboxylic acid derivatives have been designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors.[7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The carboxylic acid moiety is often crucial for binding to the active site of such enzymes.

Antimicrobial Activity

The oxazole nucleus is a component of several natural and synthetic antimicrobial agents.[1][2] The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the antimicrobial potency of a molecule. Derivatives of this compound could be explored for their activity against a range of bacterial and fungal pathogens.

Experimental Evaluation of Biological Activity

A systematic approach to evaluating the biological potential of novel this compound derivatives is crucial. The following workflow outlines a typical screening cascade.

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Plate human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the activities of analogous structures, several potential mechanisms can be postulated.

Caption: Postulated signaling pathways for anticancer and anti-inflammatory activities.

Further studies, including molecular docking, kinase profiling, and western blot analysis, would be necessary to confirm the precise molecular targets and signaling pathways affected by this class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility, potential for diverse functionalization, and the proven track record of the broader oxazole class in medicinal chemistry provide a strong impetus for further investigation. Future research should focus on the development and optimization of a robust synthetic route to this core structure, followed by the generation of a diverse library of derivatives, particularly amides and esters. Systematic biological evaluation of these compounds against a panel of cancer cell lines, inflammatory targets, and microbial strains is warranted. Elucidation of the structure-activity relationships (SAR) and the mechanism of action of any active compounds will be crucial for the rational design of more potent and selective drug candidates. This technical guide provides a foundational framework to stimulate and guide such research endeavors.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. ijmpr.in [ijmpr.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Theoretical Investigation of 5-Bromooxazole-4-carboxylic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 5-Bromooxazole-4-carboxylic acid. In the absence of direct experimental and computational data for this specific molecule, this document leverages established quantum chemical methodologies applied to analogous heterocyclic carboxylic acids. It serves as a roadmap for future research, detailing proposed computational protocols, expected data outcomes, and visualizations to guide the theoretical analysis of this compound's physicochemical properties, reactivity, and potential as a pharmacophore.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The oxazole ring is a key feature in various biologically active molecules, and the presence of a bromine atom and a carboxylic acid group suggests possibilities for diverse chemical modifications and intermolecular interactions. A thorough understanding of its electronic structure, stability, and reactivity is crucial for its development in any application.

Computational chemistry provides a powerful toolkit for elucidating the properties of novel molecules, offering insights that can guide and rationalize experimental work.[1][2] This guide proposes a theoretical workflow based on Density Functional Theory (DFT) and other quantum chemical methods, which have been successfully applied to the study of other heterocyclic systems.[3][4]

Proposed Computational Methodologies

A multi-faceted computational approach is recommended to build a comprehensive theoretical profile of this compound. The following protocols are based on standard practices in the field for similar organic molecules.[5][6]

Geometry Optimization and Vibrational Analysis

The first step in the theoretical characterization is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor.

-

Conformational Analysis: A conformational search will be performed to identify the lowest energy conformer, particularly concerning the orientation of the carboxylic acid group.

-

Geometry Optimization: The geometry of the lowest energy conformer will be optimized using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a 6-311+G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). These calculations also yield the theoretical vibrational spectra (IR and Raman).

Electronic Structure and Reactivity Descriptors

Understanding the electronic properties is key to predicting the molecule's reactivity and potential interaction with biological targets.

Experimental Protocol:

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Global Reactivity Descriptors: Conceptual DFT will be used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). These are derived from the HOMO and LUMO energies.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4]

Spectroscopic Properties

Theoretical prediction of spectra can aid in the interpretation of experimental data.

Experimental Protocol:

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of the lowest singlet electronic transitions.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the theoretical 1H and 13C NMR chemical shifts. These can be correlated with experimental data to confirm the molecular structure.

Predicted Data Presentation

The quantitative results from the proposed calculations should be organized into clear, comparative tables. Below are templates for how this data could be presented.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-O1 | Value | O1-C2-N3 | Value |

| C2-N3 | Value | C2-N3-C4 | Value |

| N3-C4 | Value | N3-C4-C5 | Value |

| C4-C5 | Value | C4-C5-O1 | Value |

| C5-O1 | Value | C5-O1-C2 | Value |

| C4-C(carboxyl) | Value | N3-C4-C(carboxyl) | Value |

| C5-Br | Value | O1-C5-Br | Value |

| (Note: Atom numbering should be based on a standardized molecular diagram.) |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | Value | kcal/mol |

| Enthalpy (H) | Value | Hartrees |

| Gibbs Free Energy (G) | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

| Global Softness (S) | Value | eV-1 |

Table 3: Predicted Vibrational Frequencies

| Mode | Wavenumber (cm-1) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | O-H stretch (carboxylic acid) |

| 2 | Value | Value | Value | C=O stretch (carboxylic acid) |

| 3 | Value | Value | Value | C=N stretch (oxazole ring) |

| 4 | Value | Value | Value | C-Br stretch |

| ... | ... | ... | ... | ... |

Mandatory Visualizations

Visual representations are essential for conveying complex theoretical concepts and workflows. The following diagrams, generated using the DOT language, illustrate the proposed study's structure.

Caption: A flowchart of the proposed computational workflow for the theoretical study of this compound.

Caption: Logical relationships between calculated electronic properties and predicted molecular characteristics.

Conclusion

This technical guide provides a robust framework for the theoretical investigation of this compound. By following the proposed computational protocols, researchers can generate valuable data on the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. These theoretical insights will be instrumental in guiding synthetic efforts, understanding potential biological activity, and exploring the utility of this compound in various scientific and industrial applications. The presented workflow and data templates are intended to ensure a systematic and comprehensive theoretical characterization, paving the way for future experimental validation and development.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. steeronresearch.com [steeronresearch.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 5-Bromooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5-Bromooxazole-4-carboxylic acid, a versatile bifunctional scaffold for the synthesis of novel chemical entities. The presence of two distinct reactive handles—a carboxylic acid at the C4 position and a bromine atom at the C5 position—allows for selective derivatization through common and robust synthetic methodologies. The primary derivatization strategies discussed are amide bond formation via the carboxylic acid and carbon-carbon bond formation via palladium-catalyzed cross-coupling at the bromine site.

Application Note 1: Synthesis of 5-Bromooxazole-4-carboxamides via Amide Coupling

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, enabling the combination of a carboxylic acid with a diverse range of primary and secondary amines to generate a library of carboxamide derivatives. For this compound, this transformation targets the C4-carboxylic acid group, leaving the C5-bromo position intact for potential subsequent modifications. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and good functional group tolerance under mild reaction conditions.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of 5-bromooxazole-4-carboxamides.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., Aniline, Benzylamine, Morpholine)

-